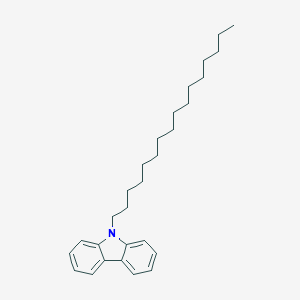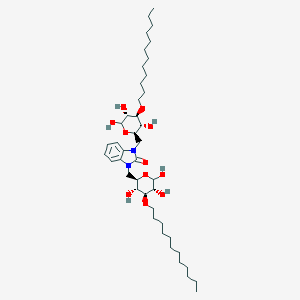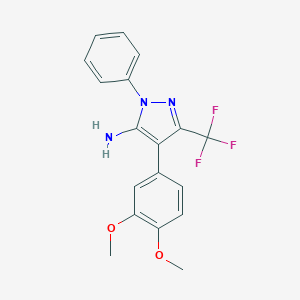![molecular formula C25H19F3N4O B290138 N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method that involves several steps and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is not fully understood. However, studies have shown that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties through the inhibition of certain cytokines and chemokines.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of certain cytokines and chemokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine in lab experiments is its potential use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine in scientific research. One potential direction is to further investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research can be done to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another potential direction is to explore the synthesis of analogs of this compound and investigate their potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine involves several steps. The first step involves the synthesis of 5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline through a reaction between 5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde and methylhydrazine. The second step involves the synthesis of N-(4-methoxybenzyl)-5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-amine through a reaction between 5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline and 4-methoxybenzylamine. The final step involves the reduction of the nitro group to an amine group through the use of palladium on carbon.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has shown potential for use in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C25H19F3N4O |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
5,7,8-trifluoro-N-[(4-methoxyphenyl)methyl]-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C25H19F3N4O/c1-32-25-18(22(31-32)15-6-4-3-5-7-15)12-17-19(26)24(21(28)20(27)23(17)30-25)29-13-14-8-10-16(33-2)11-9-14/h3-12,29H,13H2,1-2H3 |
Clave InChI |
BCNBYEBYEHOUHY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=C(C=C4)OC)F)C(=N1)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=C(C=C4)OC)F)C(=N1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)

methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)


![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)